molecular formula C17H18N3NaO2 B13778355 Sodium 2-((4-(diethylamino)phenyl)azo)benzoate CAS No. 82065-82-5

Sodium 2-((4-(diethylamino)phenyl)azo)benzoate

Cat. No.: B13778355
CAS No.: 82065-82-5
M. Wt: 319.33 g/mol
InChI Key: YXMJFRIGFACAPU-UHFFFAOYSA-M
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Description

Sodium 2-[[4-(diethylamino)phenyl]azo]benzoate is a synthetic organic compound with the molecular formula C17H19N3O2Na. It is known for its vibrant color and is often used as a dye in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[[4-(diethylamino)phenyl]azo]benzoate typically involves the diazotization of 4-(diethylamino)aniline followed by coupling with benzoic acid. The reaction conditions often require an acidic medium to facilitate the diazotization process and a basic medium for the coupling reaction .

Industrial Production Methods

In industrial settings, the production of sodium 2-[[4-(diethylamino)phenyl]azo]benzoate is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process involves the use of automated systems to monitor and adjust the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[[4-(diethylamino)phenyl]azo]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-[[4-(diethylamino)phenyl]azo]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-[[4-(diethylamino)phenyl]azo]benzoate involves its interaction with molecular targets through its azo group. The compound can undergo electron transfer reactions, leading to changes in its structure and function. These interactions can affect various biochemical pathways, making it useful in different applications .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-[[4-(dimethylamino)phenyl]azo]benzoate
  • Sodium 2-[[4-(ethylamino)phenyl]azo]benzoate
  • Sodium 2-[[4-(methylamino)phenyl]azo]benzoate

Uniqueness

Sodium 2-[[4-(diethylamino)phenyl]azo]benzoate is unique due to its specific diethylamino group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics .

Properties

CAS No.

82065-82-5

Molecular Formula

C17H18N3NaO2

Molecular Weight

319.33 g/mol

IUPAC Name

sodium;2-[[4-(diethylamino)phenyl]diazenyl]benzoate

InChI

InChI=1S/C17H19N3O2.Na/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);/q;+1/p-1

InChI Key

YXMJFRIGFACAPU-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+]

Origin of Product

United States

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